molecular formula C23H22N2O6 B11564680 2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11564680
M. Wt: 422.4 g/mol
InChI Key: CNIUYSXFPDJHOL-ZVHZXABRSA-N
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Description

2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a furan ring, and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the hydrazinylidene intermediate.

    Coupling with the furan ring: The intermediate is then coupled with 2-ethoxy-4-formylphenyl furan-2-carboxylate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C23H22N2O6/c1-3-28-21-13-17(8-11-19(21)31-23(27)20-5-4-12-29-20)14-24-25-22(26)15-30-18-9-6-16(2)7-10-18/h4-14H,3,15H2,1-2H3,(H,25,26)/b24-14+

InChI Key

CNIUYSXFPDJHOL-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C)OC(=O)C3=CC=CO3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C)OC(=O)C3=CC=CO3

Origin of Product

United States

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